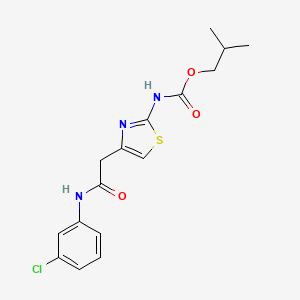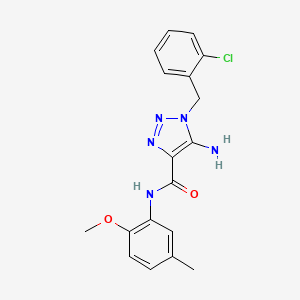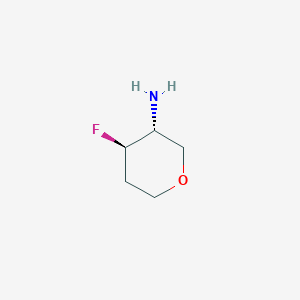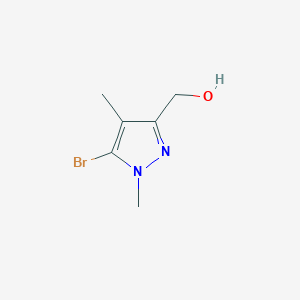![molecular formula C19H24N4O3S B2623736 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1788844-97-2](/img/structure/B2623736.png)
2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Compound X and is used in various laboratory experiments due to its unique properties.
Mecanismo De Acción
Compound X works by inhibiting the activity of certain proteins, specifically those involved in cell signaling pathways. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the binding of the compound to specific proteins, leading to their inhibition.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various disease models. Additionally, Compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in laboratory experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, Compound X is highly selective, meaning that it only targets specific proteins, reducing the risk of off-target effects. However, one of the limitations of using Compound X is its limited solubility in water, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Compound X in scientific research. One potential area of focus is the development of new drug candidates based on the structure of Compound X. Additionally, the use of Compound X in the development of new diagnostic tools for various diseases is an area of active research. Finally, the identification of new protein targets for Compound X is an important area of study, as it could lead to the development of new therapeutic options for various diseases.
Conclusion:
In conclusion, Compound X is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its high potency and selectivity make it a valuable tool in various laboratory experiments. Additionally, its potential therapeutic applications make it a promising candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand the mechanisms of action and potential applications of Compound X.
Métodos De Síntesis
The synthesis of Compound X involves several steps, including the reaction between 2,5-dimethylbenzenesulfonyl chloride and N-(pyridin-2-yl)pyrrolidine-3-amine, followed by the reaction with acetic anhydride. The final product is purified by column chromatography to obtain pure Compound X.
Aplicaciones Científicas De Investigación
Compound X is widely used in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of certain proteins, making it a potential drug candidate for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, Compound X has been used in the development of new diagnostic tools for various diseases.
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-6-7-15(2)17(11-14)27(25,26)21-12-19(24)22-16-8-10-23(13-16)18-5-3-4-9-20-18/h3-7,9,11,16,21H,8,10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMODIHLCDCMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)

![3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2623659.png)

![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)








